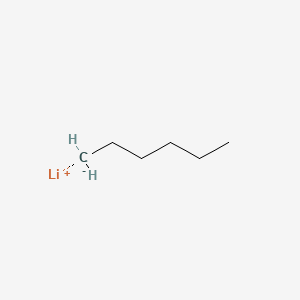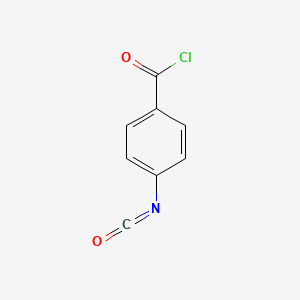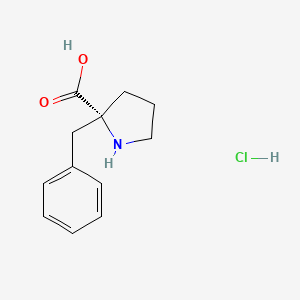
2-Benzyl-L-proline hydrochloride
Übersicht
Beschreibung
2-Benzyl-L-proline hydrochloride (2-BP-HCl) is an organic compound that is commonly used in laboratory experiments due to its unique properties and wide range of applications. 2-BP-HCl is a derivative of the amino acid proline, and is a highly versatile compound. It is used in a variety of scientific experiments, including synthesis, biochemical and physiological studies, and drug development.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Catalysis
L-Proline derivatives, including those related to 2-Benzyl-L-proline hydrochloride, have demonstrated significant utility as organocatalysts in various organic synthesis processes. For instance, L-proline has been employed as an efficient catalyst in the selective synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles from substituted o-phenylenediamines and aldehydes, offering moderate to excellent yields under mild conditions (Varala et al., 2007). Similarly, it catalyzes the green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones, showcasing its potential in pharmaceutical research (Sayed et al., 2021).
Multicomponent Reactions
L-Proline has been utilized as a bifunctional organocatalyst in multicomponent reactions, facilitating the construction of complex heterocyclic compounds. An example includes the synthesis of spiro[benzo[c]pyrano[3,2-a]phenazines] through a domino multi-component reaction, highlighting L-proline's role in enhancing reaction efficiency and yield (Hasaninejad et al., 2013). Another application is in the assembly of substituted 1H-benzimidazoles and 1,3-dihydrobenzimidazol-2-ones, where CuI/L-proline catalyzed coupling reactions demonstrate L-proline's versatility in organic chemistry (Diao et al., 2009).
Asymmetric Syntheses and Chiral Separation
L-Proline and its derivatives also play critical roles in asymmetric syntheses and chiral separation, important for producing enantiomerically pure compounds. Research shows that L-proline can catalyze direct aldol reactions with high enantioselectivity, making it valuable in synthesizing chiral molecules (Tang et al., 2004). Additionally, L-proline derivatives have been utilized for the chiral separation of amines in non-aqueous capillary electrophoresis, demonstrating their application in analytical chemistry (Hedeland et al., 2003).
Eigenschaften
IUPAC Name |
(2R)-2-benzylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHJFGQFCBZKRU-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375937 | |
| Record name | 2-Benzyl-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-L-proline hydrochloride | |
CAS RN |
86116-84-9 | |
| Record name | 2-Benzyl-L-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






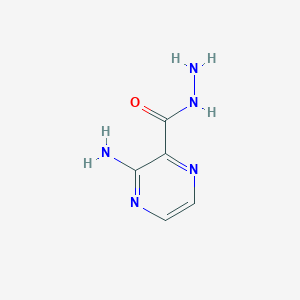

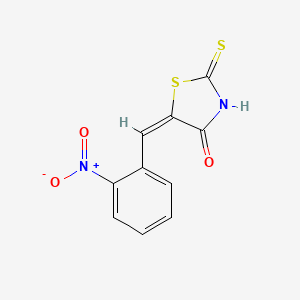
![[3,3'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1586665.png)



![5,6-Dihydrocyclopenta[b]thiophen-4-one](/img/structure/B1586673.png)

